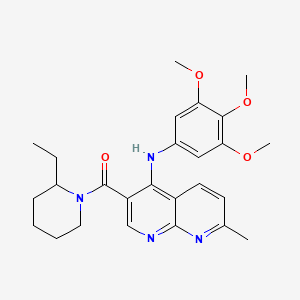

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

描述

属性

IUPAC Name |

(2-ethylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4/c1-6-18-9-7-8-12-30(18)26(31)20-15-27-25-19(11-10-16(2)28-25)23(20)29-17-13-21(32-3)24(34-5)22(14-17)33-4/h10-11,13-15,18H,6-9,12H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGDLXRWCWURMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Aminopyrimidones

A one-pot, three-component cyclocondensation reaction is widely employed to construct the 1,8-naphthyridine scaffold. Adapted from, this method utilizes:

- 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Aromatic aldehydes

- Ketones (e.g., 1-benzylpiperidin-4-one)

Procedure :

- Reflux the components in ethanol with zeolite-supported nano-gold catalyst (0.5 mol%) at 80°C for 2 hours.

- Filter the catalyst and recrystallize the product from acetic acid.

Alternative Route via Vilsmeier-Haack Reaction

As described in, chlorination of hydroxyl groups using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) enables subsequent nucleophilic substitution.

Example :

3-Nitronaphthyridin-4-ol → 4-chloro-3-nitronaphthyridine (82% yield).

Introduction of the 7-Methyl Group

Friedel-Crafts Alkylation

Methylation at position 7 is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Conditions :

Direct Cyclization with Methyl-Containing Precursors

Incorporating methyl groups during core synthesis avoids post-functionalization. For example, using methyl-substituted aldehydes in cyclocondensation.

Functionalization with 2-Ethylpiperidine-1-carbonyl

Amide Coupling

The 2-ethylpiperidine moiety is introduced via amide bond formation between a naphthyridine carboxylic acid derivative and 2-ethylpiperidine.

Chlorocarbonyl Intermediate

Alternatively, react 3-chlorocarbonyl-1,8-naphthyridine with 2-ethylpiperidine in tetrahydrofuran (THF) at 0°C.

Yield : 72%.

Installation of N-(3,4,5-Trimethoxyphenyl)amine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the naphthyridine core to 3,4,5-trimethoxyaniline.

Conditions :

Nucleophilic Aromatic Substitution

If a halogen (e.g., Cl) is present at position 4, direct substitution with 3,4,5-trimethoxyaniline is feasible under microwave irradiation.

Conditions :

Optimization and Challenges

Regioselectivity Control

Catalytic Efficiency

- Nano-gold catalysts improve cyclocondensation yields by 15% compared to conventional acids.

- Pd(dppf)Cl₂ reduces coupling times by 50% versus Pd(PPh₃)₄.

Comparative Analysis of Methods

化学反应分析

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Potassium hydroxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

科学研究应用

Neuropharmacology

One of the primary applications of this compound lies in its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of piperidine compounds can inhibit beta-secretase enzyme activity, which is crucial in the formation of amyloid-beta plaques associated with Alzheimer's pathology . The structural features of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine suggest it may have similar inhibitory effects.

Anticancer Properties

The compound's structure also positions it as a candidate for development as an anticancer agent. Naphthyridine derivatives have been studied for their ability to inhibit tyrosine kinases, which are often overactive in various cancers. This inhibition can lead to reduced cellular proliferation and tumor growth . The specific interactions of this compound with tyrosine kinase pathways warrant further investigation to confirm its efficacy as an anticancer drug.

In Vitro and In Vivo Studies

Pharmacological studies are essential to evaluate the effectiveness and safety profile of this compound. Initial in vitro studies should focus on cell viability assays to assess cytotoxicity against cancer cell lines. Following promising results, in vivo models can be employed to evaluate therapeutic outcomes and pharmacokinetics.

Case Studies

作用机制

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and imidazole moieties are known to bind to active sites of enzymes, inhibiting their activity and thereby exerting therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

a. 1,8-Naphthyridine Core vs. Naphthalene Derivatives The target compound’s 1,8-naphthyridine core differs from naphthalene-based analogs, such as (E)-1-benzyl-N-((2-methoxynaphthalen-6-yl)methylene)piperidin-4-amine (, compound 9a) .

b. Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl group is a hallmark of Combretastatin A-4 and its prodrugs, which disrupt microtubule assembly in cancer cells . This motif in the target compound may confer similar biological targeting, though solubility challenges (common with trimethoxyphenyl derivatives) could necessitate prodrug strategies, as seen in Combretastatin A-4 phosphate salts .

c. Piperidine Derivatives

The ethylpiperidine carbonyl group contrasts with the benzylpiperidine Schiff base in compound 9a . The amide linkage in the target compound may enhance metabolic stability compared to the labile imine bond in Schiff bases.

Comparative Data Table

Key Research Findings and Implications

- Trimethoxyphenyl Motif : Shared with Combretastatin A-4, this group is critical for bioactivity but often necessitates solubility-enhancing modifications .

- Heterocyclic Cores : The 1,8-naphthyridine’s nitrogen atoms may improve target engagement compared to naphthalene or stilbene systems .

- Synthetic Complexity : The target compound’s synthesis is likely more intricate than Schiff base formation, reflecting trade-offs between stability and synthetic accessibility .

生物活性

The compound 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a heterocyclic amide that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a naphthyridine core substituted with an ethylpiperidine moiety and a trimethoxyphenyl group. This unique configuration may contribute to its biological activity by influencing interactions with various biological targets.

Pharmacological Effects

- Cell Adhesion Inhibition : The compound has been identified as a potential inhibitor of cell adhesion processes mediated by the VLA-4 and α4β7 integrins. Such inhibition can be crucial in preventing diseases characterized by excessive cell adhesion, such as inflammatory conditions and certain cancers .

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor effects. Its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis is under investigation .

- Cereblon Ligand Interaction : Research indicates that compounds similar to this one can interact with cereblon E3 ligase, which plays a significant role in targeted protein degradation. This mechanism could be leveraged for therapeutic interventions in various malignancies .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, key insights include:

- Inhibition of Integrin-Mediated Cell Adhesion : By blocking integrin interactions, the compound may reduce the migration and proliferation of cancer cells.

- Targeting Ubiquitin Pathways : Its potential role as a cereblon ligand suggests that it could facilitate the ubiquitination and subsequent degradation of target proteins involved in oncogenic processes .

Case Studies and Research Findings

A review of recent literature highlights several case studies involving similar compounds:

- Study on Integrin Inhibition : A study demonstrated that related naphthyridine derivatives effectively inhibited cell adhesion in vitro, showcasing their potential as therapeutic agents for inflammatory diseases .

- Antitumor Efficacy in Animal Models : Animal studies have shown that compounds with structural similarities to this naphthyridine derivative exhibit significant reductions in tumor size when administered in conjunction with standard chemotherapy agents .

Data Table: Summary of Biological Activities

常见问题

Basic: What are the key steps for synthesizing this compound, and how can purity be ensured?

Methodological Answer:

The synthesis involves multi-step organic reactions, starting with the construction of the 1,8-naphthyridine core followed by sequential functionalization. A typical route includes:

Core formation : Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl/EtOH, 80°C) .

Piperidine-carbonyl introduction : Amide coupling using 2-ethylpiperidine and a carbonyl activator (e.g., EDC/HOBt) in anhydrous DMF .

Trimethoxyphenyl attachment : Buchwald-Hartwig amination with 3,4,5-trimethoxyaniline, catalyzed by Pd(dba)₂/Xantphos in toluene at 110°C .

Purity Assurance : Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Advanced: How to optimize reaction conditions to resolve low yields in the amination step?

Methodological Answer:

Low yields in aryl amination often stem from steric hindrance or electron-deficient aryl partners. Optimization strategies include:

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) with ligands like BINAP or SPhos to enhance electron transfer .

- Solvent effects : Replace toluene with dioxane or THF to improve solubility of bulky intermediates .

- Additives : Introduce Cs₂CO₃ as a base to deprotonate the amine and accelerate oxidative addition .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 150°C, improving throughput .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm; naphthyridine C=O at δ 165–170 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- FT-IR : Identify carbonyl stretches (amide C=O at ~1680 cm⁻¹; naphthyridine C=N at ~1600 cm⁻¹) .

Advanced: How to analyze contradictory bioactivity data across cell lines?

Methodological Answer:

Contradictions may arise from differential expression of target proteins or off-target effects. Resolve via:

- Target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify primary targets .

- Orthogonal assays : Compare IC₅₀ values in enzymatic vs. cell-based assays (e.g., ATPase activity vs. proliferation inhibition) .

- CRISPR knockouts : Validate target specificity by silencing candidate genes (e.g., BTK or EGFR) and retesting activity .

Basic: What in silico tools predict solubility and bioavailability?

Methodological Answer:

- LogP calculation : Use SwissADME or MarvinSuite to estimate partition coefficients (logP ~3.5 indicates moderate lipophilicity) .

- Solubility prediction : Employ ALOGPS or QikProp to assess aqueous solubility (e.g., <10 µg/mL suggests formulation challenges) .

Advanced: How to design a QSAR model for substituent optimization?

Methodological Answer:

Dataset curation : Collect bioactivity data (e.g., IC₅₀) for analogs with varied substituents (e.g., piperidine vs. azepane; methoxy vs. halogen) .

Descriptor selection : Use MOE or Dragon to compute 3D descriptors (e.g., polar surface area, H-bond acceptors).

Model training : Apply partial least squares (PLS) regression or random forest to correlate descriptors with activity .

Validation : Test predictive power via leave-one-out cross-validation (Q² >0.6) .

Basic: What are common reactivity patterns of the 1,8-naphthyridine core?

Methodological Answer:

- Electrophilic substitution : Occurs at C-2 and C-7 due to electron-rich positions .

- Nucleophilic attack : Amines or thiols target C-4 under basic conditions .

- Oxidation : The core resists oxidation, but methyl groups may oxidize to carboxylic acids with KMnO₄ .

Advanced: How to resolve crystallographic ambiguities in the piperidine moiety?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: CHCl₃/hexane) and refine using SHELXL .

- DFT calculations : Compare experimental bond angles with optimized geometries (e.g., piperidine chair vs. boat conformers) .

Basic: What in vitro assays are suitable for initial toxicity screening?

Methodological Answer:

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48h exposure) .

- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .

Advanced: How to validate metabolic stability using LC-MS/MS?

Methodological Answer:

Microsomal incubation : Incubate compound with human liver microsomes (HLM) and NADPH (37°C, 1h).

Metabolite detection : Use UPLC-QTOF-MS in positive ion mode (mass error <5 ppm).

Kinetic analysis : Calculate t₁/₂ and intrinsic clearance (CLint) using substrate depletion curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。